molecular formula C9H14O2 B11790851 (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one

(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one

Cat. No.: B11790851
M. Wt: 154.21 g/mol
InChI Key: ZXSDHZGYVHAOFO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The specific structure of this compound includes a butenyl group and a methyl group attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, starting from a butenyl-substituted alcohol, the compound can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more efficient and scalable methods. This could include the use of catalytic processes to enhance the yield and selectivity of the desired product. For instance, metal catalysts such as palladium or platinum could be used to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the furan ring to single bonds, leading to a fully saturated furan ring.

    Substitution: The butenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated furan ring.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential biological activity. Compounds with furan rings are often studied for their antimicrobial, antifungal, and anticancer properties.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Dihydrofurans: Other dihydrofuran compounds with different substituents.

    Furans: Fully unsaturated furan compounds.

    Tetrahydrofurans: Fully saturated furan compounds.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(3R,5R)-5-but-3-enyl-3-methyloxolan-2-one

InChI

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m1/s1

InChI Key

ZXSDHZGYVHAOFO-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)CCC=C

Canonical SMILES

CC1CC(OC1=O)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.